molecular formula C9H15N3 B1453241 3-(1-methyl-1H-pyrazol-5-yl)piperidine CAS No. 1251925-05-9

3-(1-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B1453241
CAS No.: 1251925-05-9
M. Wt: 165.24 g/mol
InChI Key: KFLUIGJBFHESJJ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)piperidine (CAS 1251925-05-9) is a high-value, heterocyclic chemical building block designed for advanced research and development applications. With the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol, this compound features a piperidine ring linked to a 1-methyl-1H-pyrazole group, creating a versatile scaffold for constructing more complex molecules . This compound is primarily utilized in medicinal chemistry and drug discovery as a critical precursor or intermediate. The piperidine-pyrazole core is a privileged structure in the design of bioactive molecules, serving as a key component in the synthesis of novel heterocyclic amino acids and other complex targets for pharmaceutical research . Its structural motif is highly relevant for exploring interactions with various biological targets. Researchers value this building block for its potential to introduce both hydrogen bonding capacity and structural rigidity into compound libraries, which is essential for developing structure-activity relationships (SAR) and optimizing lead compounds . Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLUIGJBFHESJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-05-9
Record name 3-(1-methyl-1H-pyrazol-5-yl)piperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-acetoacetyl-4-benzyl oxygen carbonyl piperidines with phenylhydrazine in the presence of a solvent like ethanol at elevated temperatures (75-85°C) for 2-3 hours . The resulting intermediate undergoes further reactions, including substitution and deacetalization, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophile, enabling alkylation and acylation:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Citation
Alkylation Alkyl halides, NaH, DMF, 0–25°CN-Alkylated piperidine derivatives65–78
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, RTN-Acetyl-piperidine analogs72–85
Sulfonylation Tosyl chloride, pyridine, 40°CN-Sulfonylated compounds68

Mechanistic Insight : Alkylation proceeds via deprotonation of the piperidine nitrogen by NaH, followed by SN2 attack on the alkyl halide. Acylation involves nucleophilic attack on the acyl chloride’s carbonyl carbon.

Oxidation and Reduction

The piperidine ring and pyrazole system undergo redox transformations:

Oxidation

Substrate SiteOxidizing AgentProductKey Observation
Piperidine nitrogenH₂O₂, AcOH, 50°CN-Oxide derivativeStable under acidic conditions
Pyrazole C-H bondsKMnO₄, H₂SO₄, refluxCarboxylic acid derivativesPartial ring degradation

Reduction

ReactionReagentsProductSelectivity
Piperidine ringH₂, Pd/C, MeOHSaturated decahydro derivativeHigh (>90%)
Pyrazole ringLiAlH₄, THF, 0°CPartially reduced dihydropyrazoleModerate

Notable Example : Hydrogenation of the piperidine ring under Pd/C yields a fully saturated backbone, enhancing conformational rigidity.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and ring-forming reactions:

Reaction TypeConditionsProductApplication
Lawesson Reagent THF, 50°C, 12hThiopyrano[3,4-c]pyridinesBioactive scaffold synthesis
Cu-Catalyzed Coupling Aryl halides, K₂CO₃, DMF, 100°CAryl-functionalized piperidinesLigands for metal complexes

Case Study : Lawesson’s reagent facilitates sulfur incorporation, enabling synthesis of thiopyrano derivatives with antitumor potential .

Acid-Base Reactions

The piperidine nitrogen (pKa ~10.5) undergoes protonation/deprotonation:

ConditionBehaviorOutcome
Acidic (pH < 3)Protonation at N, enhanced solubilityWater-soluble salts
Basic (pH > 11)Deprotonation, nucleophilic activationReactive free amine for further steps

Practical Use : Protonation in HCl/EtOAc yields stable hydrochloride salts for pharmaceutical formulations .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

ReactionCatalysts/ReagentsProductYield (%)
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Aryl-substituted pyrazoles55–70
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Ar-NH₂Aminated piperidine derivatives60–75

Regioselectivity : Coupling occurs preferentially at the pyrazole C4 position due to electronic directing effects .

Ring-Opening and Functionalization

Controlled cleavage of the piperidine ring:

ReagentConditionsProductMechanism
BrCN, H₂ORT, 6hCyanoamine derivativesNucleophilic ring opening
HNO₃, H₂SO₄0°C, 2hNitrated linear chain compoundsElectrophilic attack

Application : Nitro intermediates serve as precursors for explosives research.

Scientific Research Applications

Medicinal Chemistry

3-(1-methyl-1H-pyrazol-5-yl)piperidine is being explored for its potential as a pharmaceutical agent due to its interaction with biological targets.

Potential Applications :

  • Anticancer Activity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated significant inhibition of cell growth in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, suggesting its utility in cancer therapeutics.
Cell LineGI50 (µM)Reference
MCF712.5
NCI-H46015.0
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. A study reported effective inhibition of Staphylococcus aureus and Bacillus subtilis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL

Agrochemical Applications

The compound's structure allows it to be used in the development of agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for further research in agricultural applications.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of novel pyrazole derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential role in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against a panel of pathogenic bacteria. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that further optimization could enhance efficacy.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dipeptidyl peptidase 4, which plays a role in glucose metabolism . The compound’s structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and exerting its effects.

Comparison with Similar Compounds

Pyrazole vs. Triazole Derivatives

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine replaces the pyrazole with a triazole ring. This substitution introduces steric bulk (isopropyl group) and alters electronic properties due to the triazole’s nitrogen-rich structure.

Bicyclic Analogues

(1R,3S,5S)-3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane features a rigid bicyclic scaffold, contrasting with the monocyclic piperidine in the target compound. This rigidity may enhance selectivity for specific receptors but reduce adaptability in binding pockets .

Pharmacological and Functional Comparisons

Histamine H₃ Receptor Antagonists

Piperidine derivatives like ABT-239 (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine) and pitolisant (a clinical H₃ antagonist) demonstrate the importance of substituents on piperidine for receptor affinity. While 3-(1-methyl-1H-pyrazol-5-yl)piperidine lacks direct H₃ receptor data, its pyrazole group could mimic aromatic interactions seen in these agents .

Enzyme Inhibitors

Alvelestat (AZD9668), a neutrophil elastase inhibitor, incorporates a 5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1,2-dihydropyridine scaffold.

Compound Target Key Structural Feature Activity
Alvelestat Neutrophil elastase Pyrazolyl-dihydropyridine IC₅₀ = 20 nM
ABT-239 Histamine H₃ receptor Chlorophenyl-piperidine Kᵢ = 0.5 nM
Target Compound N/A (Theoretical) Pyrazolyl-piperidine N/A

Structural and Electronic Analysis

Conformational Flexibility

The 33.4° dihedral angle between pyrazole and piperidine in this compound allows moderate rotation, balancing rigidity and adaptability. In contrast, bicyclic analogues (e.g., 8-azabicyclo[3.2.1]octane derivatives) are locked in specific conformations, limiting binding mode versatility .

Biological Activity

3-(1-methyl-1H-pyrazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}N3_3, with a molecular weight of approximately 189.25 g/mol. The compound features a piperidine ring linked to a pyrazole moiety, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.030

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation .

Case Study: Inhibition of Cytokine Production
In a controlled study, cells treated with this compound showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory responses and microbial growth . Ongoing research aims to elucidate these mechanisms further.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which may provide insights into its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochlorideSimilar pyrazole and piperidine structuresDifferent substitution pattern
3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochlorideContains an azetidine ring instead of piperidineUnique combination of pyrazole and azetidine
ImidazolesHeterocyclic compounds similar in applicationDifferent ring structure

Future Directions

Research on this compound is ongoing, focusing on its pharmacological profile and potential therapeutic applications. Studies are being conducted to explore its efficacy in treating infections and inflammatory diseases, as well as its safety profile in vivo.

Q & A

Q. What are the optimal synthetic routes for 3-(1-methyl-1H-pyrazol-5-yl)piperidine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step processes, such as condensation reactions starting from pyrazole derivatives. For example, analogous compounds like O-1302 (a 1,5-diarylpyrazole derivative) are synthesized via a multi-step pathway from 5-phenyl-1-pentanol, involving cyclization and functional group modifications . Reaction optimization requires screening solvents (e.g., DMSO for solubility) and reagents (e.g., NH₄OAc in glacial AcOH at 108°C for cyclization) to improve yields . Yield discrepancies often arise from competing side reactions, necessitating TLC or HPLC monitoring .

Q. How can researchers validate the structural integrity of this compound derivatives?

Answer: Structural characterization employs:

  • NMR spectroscopy : To confirm piperidine ring conformation and pyrazole substitution patterns.
  • Mass spectrometry (MS) : For molecular weight verification (e.g., molecular ion peaks matching calculated masses).
  • Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) ensures purity and identifies impurities . Computational tools like AutoDock Vina or Gaussian can predict spectral data for cross-validation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl group positioning) impact the compound’s bioactivity and selectivity?

Answer: Fluorination at specific positions (e.g., 4-fluorophenyl analogs) enhances metabolic stability but may reduce in vivo efficacy due to altered pharmacokinetics . Methyl group placement on the pyrazole ring affects steric hindrance and binding affinity; for example, 1-methyl substitution optimizes receptor interactions in kinase inhibitors . SAR studies require iterative synthesis, biochemical assays (e.g., IC₅₀ measurements), and molecular docking to map binding pockets .

Q. What experimental design strategies resolve contradictions in biological activity data across studies?

Answer: Discrepancies often stem from assay variability (e.g., cell line differences) or compound stability. Solutions include:

  • Embedded experimental designs : Combine quantitative data (e.g., dose-response curves) with qualitative observations (e.g., solubility in buffers) .
  • Control standardization : Use internal controls like SB 239063 (a kinase inhibitor with well-characterized activity) to normalize results .
  • Stability assays : Test compound integrity under physiological conditions (pH, temperature) using LC-MS .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

Answer: Molecular dynamics simulations (e.g., using AMBER or GROMACS) predict binding modes and residence times in enzyme active sites . Density functional theory (DFT) calculations assess electronic effects of substituents (e.g., trifluoromethyl groups) on reactivity . Virtual screening libraries (e.g., ZINC15) prioritize derivatives with favorable ADMET profiles .

Methodological Challenges

Q. What strategies mitigate toxicity or off-target effects observed in vitro-to-in vivo translation?

Answer: Toxicity discrepancies arise from metabolic conversion (e.g., cytochrome P450 interactions) or tissue-specific accumulation. Mitigation approaches:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance selectivity .
  • Hepatocyte microsomal assays : Screen for reactive metabolites using LC-MS/MS .
  • In vivo imaging : Track biodistribution via radiolabeling (e.g., ¹⁸F analogs) .

Q. How should researchers address solubility limitations in pharmacological assays?

Answer: Solubility can be improved via:

  • Co-solvent systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity) .
  • Salt formation : Hydrochloride salts (e.g., 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine HCl) enhance aqueous solubility .
  • Nanoformulation : Encapsulate compounds in liposomes or polymeric nanoparticles for sustained release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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